4-(3-Hydroxyphenyl)benzonitrile

Physicochemical characterization Regioisomer differentiation Process chemistry

Researchers often face regioisomer misassignment with hydroxybiphenylcarbonitriles, leading to batch failure. 4-(3-Hydroxyphenyl)benzonitrile is the meta-hydroxy isomer with a distinct 160-164 °C melting point (35 °C below the para isomer), enabling room-temperature handling and reliable Suzuki-Miyaura coupling. • Meta-hydroxy/para-cyano biaryl core for GPCR antagonist SAR • Orthogonal phenol and nitrile handles for sequential diversification • 98% GC purity; solid; ambient global shipping

Molecular Formula C13H9NO
Molecular Weight 195.22 g/mol
CAS No. 486455-27-0
Cat. No. B1599292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Hydroxyphenyl)benzonitrile
CAS486455-27-0
Molecular FormulaC13H9NO
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C#N
InChIInChI=1S/C13H9NO/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8,15H
InChIKeyLYCMNMIPSJWQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Hydroxyphenyl)benzonitrile – Meta-Hydroxy Biaryl Building Block


4-(3-Hydroxyphenyl)benzonitrile (IUPAC: 3′-hydroxy-[1,1′-biphenyl]-4-carbonitrile; CAS 486455-27-0) is a biaryl monomer composed of a phenol ring linked at the meta position to a para-cyanated phenyl ring . With a molecular formula of C₁₃H₉NO and a molecular weight of 195.22 g·mol⁻¹, it belongs to the hydroxybiphenylcarbonitrile (HBC) family that serves as a critical intermediate in the synthesis of liquid crystals, flexoelectric mesogenic media, and small-molecule thromboxane receptor antagonists . The compound is commercially available at 97–98% purity (GC) and exhibits a melting point of 160–164 °C, which distinguishes it from its regioisomeric counterparts .

4-(3-Hydroxyphenyl)benzonitrile: Regioisomer Substitution Risks


All three hydroxybiphenylcarbonitrile regioisomers share the identical molecular formula and molecular weight (195.22 g·mol⁻¹), yet they are not functionally interchangeable . The position of the hydroxyl group on the biphenyl scaffold (meta vs. para) and the location of the nitrile substituent (4- vs. 3-position) govern key physicochemical properties—most notably melting point, which differs by up to 39 °C between the 3-hydroxy (160–164 °C) and 4-hydroxy (192–199 °C) isomers . This disparity directly impacts solubility, recrystallization behavior, and formulation homogeneity. Furthermore, the meta-hydroxy regioisomer presents a distinct hydrogen-bonding geometry and electronic environment that alters its reactivity in Suzuki–Miyaura cross-coupling, nucleophilic aromatic substitution, and esterification reactions. Substituting one isomer for another without re-optimizing reaction conditions risks altered reaction kinetics, divergent impurity profiles, and batch failure in regulated synthetic sequences.

4-(3-Hydroxyphenyl)benzonitrile: Differentiation Evidence


Melting Point Depression vs. para-Hydroxy Isomer

The meta-hydroxy regioisomer 4-(3-hydroxyphenyl)benzonitrile exhibits a melting point of 160–164 °C (lit.), whereas the para-hydroxy analog 4-(4-hydroxyphenyl)benzonitrile (CAS 19812-93-2) melts at 192–199 °C (lit.) . This 32–35 °C depression is a direct consequence of the less efficient crystal packing in the meta-substituted isomer, where the hydroxyl group disrupts the linear molecular geometry. The lower melting point translates to enhanced solubility in common organic solvents at ambient temperature, facilitating homogeneous reaction conditions in solution-phase syntheses without external heating.

Physicochemical characterization Regioisomer differentiation Process chemistry

Orthogonal Derivatization via Meta-OH/Para-CN Scaffold

The 4-(3-hydroxyphenyl)benzonitrile scaffold presents an orthogonally functionalized biaryl system where the phenolic -OH (at the meta position of one ring) and the nitrile -C≡N (at the para position of the other ring) can be addressed independently . This contrasts with the para-hydroxy isomer 4-(4-hydroxyphenyl)benzonitrile, where both functional groups are para-substituted on their respective rings, resulting in a symmetric linear topology. The meta-OH group in the target compound experiences weaker resonance conjugation with the biphenyl π-system than a para-OH (Hammett σₘ = 0.12 vs. σₚ = −0.37 for OH), leading to a higher pKa (predicted 9.46 ± 0.10) and differential nucleophilicity under basic conditions . The para-CN group (σₚ = 0.66) exerts a strong electron-withdrawing effect that activates the hydroxyl-bearing ring toward electrophilic aromatic substitution at positions ortho to the OH.

Synthetic methodology Cross-coupling Biaryl functionalization

Supplier Purity and Availability Comparison

The target compound is supplied at ≥97% purity (Sigma-Aldrich) and ≥98% purity by GC (AKSci), with defined melting point specifications (160–164 °C) that serve as identity and purity release criteria . In comparison, the para-hydroxy isomer 4-(4-hydroxyphenyl)benzonitrile is commonly supplied at 98–99% purity with a melting point of 192–199 °C . Both isomers are classified as Acute Toxicity Category 4 (oral, dermal, inhalation) and Eye Damage Category 1, carrying comparable hazard profiles . The availability of the 3-hydroxy isomer from multiple independent vendors reduces single-supplier dependency and enables competitive procurement pricing.

Procurement specification Quality control Commercial availability

Patent-Cited Scaffold for Flexoelectric Liquid Crystals

Patent literature explicitly identifies 4-(3-hydroxyphenyl)benzonitrile and its derivatives as components of bimesogenic compounds useful in flexoelectric liquid crystal devices . The compound serves as a key intermediate in the synthesis of mesogenic media where the meta-hydroxy substitution pattern contributes to the specific dielectric anisotropy and elastic constant profile required for flexoelectric switching [1]. Separately, the scaffold appears in patent filings for thromboxane A₂ receptor (TP) antagonists, where the biaryl core provides a rigid, non-planar geometry important for receptor binding . The para-hydroxy isomer (4-(4-hydroxyphenyl)benzonitrile), in contrast, is more commonly cited as a precursor for 4′-cyano-4-biphenyl-based nematic liquid crystals with positive dielectric anisotropy, illustrating distinct application trajectories for the two regioisomers .

Liquid crystal materials Flexoelectric devices Patent analysis

4-(3-Hydroxyphenyl)benzonitrile: Procurement & Applications


Medicinal Chemistry: Biaryl Pharmacophore Optimization

The meta-hydroxy / para-cyano biaryl scaffold provides a rigid, non-linear core suitable for exploring structure–activity relationships (SAR) in drug discovery programs targeting G protein-coupled receptors (e.g., thromboxane A₂ receptor antagonists) . The orthogonally reactive phenol and nitrile handles permit sequential diversification—for instance, O-alkylation or Mitsunobu coupling at the phenol followed by nitrile hydrolysis to the carboxylic acid—enabling rapid library expansion without protecting group manipulation. The 35 °C melting point advantage over the para-hydroxy isomer facilitates room-temperature handling in automated parallel synthesis platforms .

Liquid Crystal Research: Bimesogenic Flexoelectric Materials

Patents specifically claiming bimesogenic compounds for flexoelectric liquid crystal devices identify 4-(3-hydroxyphenyl)benzonitrile as a precursor . The bent molecular geometry imparted by the meta-hydroxy linkage is essential for generating the flexoelectric polarization required for fast-switching, low-power display technologies. Using the para-hydroxy isomer in this context would produce a linear calamitic mesogen with fundamentally different dielectric and elastic properties, incompatible with flexoelectric device architectures .

Fluorescent Probes: Hypochlorite and ROS Detection

The cyanobiphenyl fluorophore scaffold, exemplified by 3′-formyl-4′-hydroxy-4-biphenylcarbonitrile conjugates, has been employed in the construction of fluorescent probes for hypochlorite (ClO⁻) detection [1]. The 4-(3-hydroxyphenyl)benzonitrile core can be elaborated via formylation at the ortho position to the phenol, generating a salicylaldehyde-type binding site that enables chelation-enhanced fluorescence (CHEF) or internal charge transfer (ICT) sensing mechanisms. The meta relationship between the hydroxyl and nitrile groups modulates the push-pull electronic character differently than the para isomer, tuning the emission wavelength and sensitivity [1].

Polymer Chemistry: Poly(aryl ether) and COF Monomer

The bifunctional nature of 4-(3-hydroxyphenyl)benzonitrile (phenol plus nitrile) makes it a candidate AA-type monomer for step-growth polymerization. The nitrile group can be converted to an amine, carboxylic acid, or tetrazole, while the phenol can participate in nucleophilic aromatic substitution or oxidative coupling. The meta-kink introduced by the 3-hydroxy substitution imparts solubility and processability advantages over the linear para isomer in the resulting polymers, as predicted by the 35 °C melting point depression observed in the monomer itself .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Hydroxyphenyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.